Octahydro-1H-2,5-methanoindene-7-carbaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-1H-2,5-methanoindene-7-carbaldehyde typically involves the hydrogenation of indene derivatives. The process often includes the use of catalysts such as palladium on carbon (Pd/C) under high-pressure hydrogenation conditions. The reaction conditions usually involve temperatures ranging from 50°C to 100°C and pressures of hydrogen gas around 50-100 psi.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Octahydro-1H-2,5-methanoindene-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Grignard reagents (RMgX) in anhydrous ether.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octahydro-1H-2,5-methanoindene-7-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of Octahydro-1H-2,5-methanoindene-7-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, the compound may exert its effects by binding to active sites of enzymes, thereby inhibiting or modulating their activity. The exact pathways and molecular targets can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
Protoadamantane: Another bridged-ring compound with similar structural features.
Isoadamantane: A related tricyclic compound with comparable chemical properties.
Tricyclo[4.3.1.0(3,8)]decane: Shares structural similarities with Octahydro-1H-2,5-methanoindene-7-carbaldehyde.
Uniqueness
This compound is unique due to its specific aldehyde functional group, which imparts distinct chemical reactivity and potential applications. Its bridged-ring structure also contributes to its stability and versatility in various chemical reactions.
Properties
CAS No. |
61775-54-0 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
tricyclo[4.3.1.03,8]decane-4-carbaldehyde |
InChI |
InChI=1S/C11H16O/c12-6-10-4-7-1-8-3-9(2-7)11(10)5-8/h6-11H,1-5H2 |
InChI Key |
YRXFQWUFRRCSAC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC3C(C2)C=O |
Origin of Product |
United States |
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